Clinical Antipsychotic Efficacy: Equivalence to Chlorpromazine and Thioridazine in Schizophrenia
In clinical trials for the treatment of schizophrenia, pinoxepin demonstrated antipsychotic effectiveness that was statistically and clinically comparable to two widely used first-generation antipsychotics, chlorpromazine and thioridazine [1]. The studies established that pinoxepin could achieve a similar magnitude of therapeutic effect in chronic schizophrenic patients, confirming its utility as a potent neuroleptic agent without any loss in efficacy [2].
| Evidence Dimension | Clinical efficacy in treating schizophrenia symptoms |
|---|---|
| Target Compound Data | Effectiveness similar to comparators |
| Comparator Or Baseline | Chlorpromazine and Thioridazine |
| Quantified Difference | Equally effective (no statistically significant difference reported) |
| Conditions | Clinical trials in chronic schizophrenic patients, oral administration. |
Why This Matters
This validates pinoxepin's use as a research tool where an efficacy benchmark matching classic neuroleptics is required, but with a potentially different side effect profile, as detailed in other evidence items.
- [1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: PINOXEPIN. UNII: Y3YKO9X8N8. View Source
- [2] Wikipedia. Pinoxepin. Page last edited: 27 September 2017. View Source
